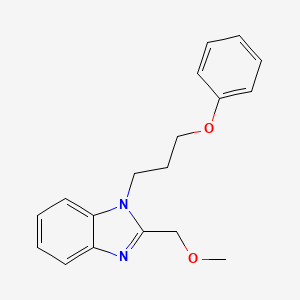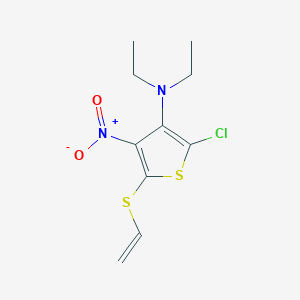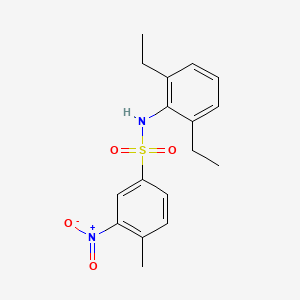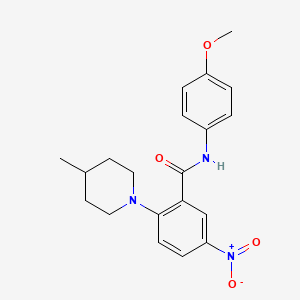
2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole
Descripción general
Descripción
2-(Methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Moreover, this compound has been shown to inhibit the activity of various enzymes involved in bacterial metabolism, leading to bacterial growth inhibition.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. Moreover, this compound has been shown to alter the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, it has been shown to inhibit bacterial metabolism, leading to bacterial growth inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole in lab experiments include its potent antitumor and antibacterial activity, ease of synthesis, and high purity. However, the limitations include its relatively low solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 2-(Methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole. These include further studies to elucidate its mechanism of action, optimization of the synthesis method to improve yield and purity, and investigation of its potential applications in other fields, such as agriculture and environmental science. Moreover, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective antitumor and antibacterial agents.
Conclusion:
In conclusion, 2-(Methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole is a compound that has shown great potential in various fields, including medicinal chemistry and microbiology. Its potent antitumor and antibacterial activity, ease of synthesis, and high purity make it an attractive candidate for further research. The elucidation of its mechanism of action and the development of analogs and derivatives may lead to the discovery of more effective and selective agents for the treatment of cancer and bacterial infections.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. Moreover, this compound has also been investigated for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of various bacterial strains.
Propiedades
IUPAC Name |
2-(methoxymethyl)-1-(3-phenoxypropyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-21-14-18-19-16-10-5-6-11-17(16)20(18)12-7-13-22-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWQKYXWDGTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4088122.png)
![4-chloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B4088138.png)
![N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B4088149.png)

![1-(2-furyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4088182.png)
![N-{1-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4088184.png)
![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4088190.png)
![methyl 6-methyl-2-oxo-4-[3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4088195.png)
![N-(2-chlorobenzyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4088198.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4088204.png)



![5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B4088223.png)